molecular formula C10H13NO B13527467 4-Amino-2-phenyltetrahydrofuran

4-Amino-2-phenyltetrahydrofuran

Cat. No.: B13527467
M. Wt: 163.22 g/mol
InChI Key: ZURDRPAHERVYRU-UHFFFAOYSA-N
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Description

5-Phenyltetrahydrofuran-3-amine is an organic compound with the molecular formula C10H13NO. It belongs to the class of heterocyclic amines, which are characterized by a nitrogen atom incorporated into a ring structure. This compound features a tetrahydrofuran ring, a five-membered ring containing four carbon atoms and one oxygen atom, with a phenyl group attached to the second carbon and an amine group attached to the third carbon.

Chemical Reactions Analysis

Types of Reactions

5-Phenyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid in an aqueous or organic solvent.

Major Products

    Oxidation: 5-Phenyltetrahydrofuran-3-one.

    Reduction: 5-Phenyltetrahydrofuran-3-ol.

    Substitution: 5-Phenyltetrahydrofuran-3-amine hydrochloride.

Mechanism of Action

The mechanism of action of 5-Phenyltetrahydrofuran-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A simpler analog without the phenyl and amine groups.

    Phenylalanine: An amino acid with a phenyl group but lacking the tetrahydrofuran ring.

    3-Aminotetrahydrofuran: Similar structure but without the phenyl group.

Uniqueness

5-Phenyltetrahydrofuran-3-amine is unique due to the combination of its tetrahydrofuran ring, phenyl group, and amine group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-phenyloxolan-3-amine

InChI

InChI=1S/C10H13NO/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2

InChI Key

ZURDRPAHERVYRU-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1C2=CC=CC=C2)N

Origin of Product

United States

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